2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
Research involving the synthesis of heteroarylthioquinoline derivatives, including those related to the specified compound, demonstrated significant in vitro activity against Mycobacterium tuberculosis. Some derivatives exhibited minimal cytotoxic effects against mouse fibroblasts, suggesting a potential for developing new antituberculosis agents with low toxicity (Selvam et al., 2011).
Psychotropic, Anti-inflammatory, and Cytotoxic Effects
A series of derivatives synthesized and characterized showed marked psychotropic in vivo and anti-inflammatory in vivo activities, alongside selective cytotoxic effects concerning tumor cell lines. This study underscores the compound's potential in contributing to the development of new therapeutic agents with combined psychotropic and anti-inflammatory properties (Zablotskaya et al., 2013).
DFT Calculations and Electronic Structure Analysis
The novel derivatives of the compound have been the subject of density functional theory (DFT) calculations, electronic structure, and nonlinear optical (NLO) property analysis. These studies provide insights into the compound's electronic absorption spectra and its potential applications in material science (Halim & Ibrahim, 2017).
Synthesis of Imidazoloisoquinolines
Research into the efficient synthesis of imidazoloisoquinolines, utilizing related compounds, has contributed to the development of novel methodologies in organic synthesis. This work facilitates the production of compounds with potential applications in medicinal chemistry and pharmacology (Katritzky et al., 2000).
Broad Spectrum Antimicrobial Activity
Novel substituted derivatives of the compound have demonstrated promising activity against various microbial strains, including Plasmodium falciparum and Mycobacterium tuberculosis. The research highlights the compound's scaffold's potential in the development of broad-spectrum antimicrobial therapeutics (Olawode et al., 2019).
properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-22(19-21-18-15(20)7-4-8-16(18)25-19)12-17(24)23-10-9-13-5-2-3-6-14(13)11-23/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYNOKJEUZGPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C2C1)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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